Chloromethyldiphenylphosphine
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Overview
Description
Chloromethyldiphenylphosphine is an organophosphorus compound with the chemical formula C13H12ClP. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyldiphenylphosphine can be synthesized through several methods. One common method involves the reaction of diphenylphosphine with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields this compound along with sodium chloride as a byproduct .
Another method involves the reaction of diphenylphosphine with chloromethyl chloroformate. This reaction also takes place at room temperature and produces this compound and carbon dioxide as byproducts .
Industrial Production Methods
On an industrial scale, this compound is produced by the reaction of diphenylphosphine with chloromethyl methyl ether in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and improve the yield .
Chemical Reactions Analysis
Types of Reactions
Chloromethyldiphenylphosphine undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to diphenylphosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: This compound oxide.
Reduction: Diphenylphosphine.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
Chloromethyldiphenylphosphine has several scientific research applications, including:
Mechanism of Action
Chloromethyldiphenylphosphine exerts its effects primarily through its ability to form strong bonds with various nucleophiles. The compound’s phosphorus atom acts as an electrophilic center, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in organic synthesis and the formation of phosphine ligands .
Comparison with Similar Compounds
Chloromethyldiphenylphosphine can be compared with other similar compounds, such as:
Chlorodiphenylphosphine: Both compounds are used in the synthesis of phosphine ligands, but this compound has an additional chloromethyl group, making it more versatile in certain reactions.
Diphenylphosphine: While diphenylphosphine lacks the chloromethyl group, it is still a valuable reagent in organic synthesis.
Triphenylphosphine: Triphenylphosphine is another widely used phosphine ligand, but it lacks the reactivity of the chloromethyl group present in this compound.
Properties
IUPAC Name |
chloromethyl(diphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQXQKXFEBWDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527809 |
Source
|
Record name | (Chloromethyl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57137-53-8 |
Source
|
Record name | (Chloromethyl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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